molecular formula C24H21N3O5S2 B2904601 (Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-53-6

(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2904601
CAS RN: 865247-53-6
M. Wt: 495.57
InChI Key: KRIGDBRICFMOKD-LCUIJRPUSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the biphenyl group suggests a planar region of the molecule, while the ethyl group would add some three-dimensionality. The benzo[d]thiazol group would likely contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. For example, the presence of the sulfamoyl group might make the compound more water-soluble .

Scientific Research Applications

Antimycobacterial Agents

The structural similarity of this compound to benzo[d]thiazole derivatives suggests potential as antimycobacterial agents. Benzo[d]thiazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis and have shown promising results . The presence of the biphenyl moiety could be modified to enhance the compound’s activity against tuberculosis.

Antidepressant and Anticonvulsant Effects

Compounds with a benzo[d]thiazol moiety have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . The compound could be explored for similar neurological applications, potentially offering new avenues for treating depression and epilepsy.

Molecular Docking Studies

Due to its complex structure, the compound could be used in molecular docking studies to understand the interaction with various biological targets. This could provide insights into the development of new drugs with improved efficacy and selectivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules. Without specific information on this compound, it’s impossible to predict its mechanism of action .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its properties, and investigating potential applications. For example, it could be interesting to explore whether the compound has any biological activity, given its complex structure .

properties

IUPAC Name

ethyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-2-32-22(28)15-27-20-13-12-19(34(25,30)31)14-21(20)33-24(27)26-23(29)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIGDBRICFMOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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